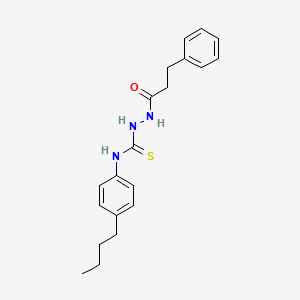
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as BPPT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPPT has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to possess a range of biochemical and physiological effects. Studies have found that N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in cells. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in drug development. However, there are also limitations to the use of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on specific molecular targets. Additionally, the potential side effects of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide on human health are not yet known, and further toxicity studies are needed.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a potential anticancer drug. Further studies are needed to elucidate its mechanism of action and identify specific molecular targets. Additionally, the potential side effects of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide on human health need to be further explored. Another area of interest is the development of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Finally, the potential use of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a neuroprotective agent is also an area of interest, as studies have suggested that it may have a protective effect on the brain in animal models of neurodegenerative diseases.
Synthesemethoden
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized by reacting 4-butylphenylhydrazine with 3-phenylpropanoyl chloride in the presence of sodium bicarbonate. The resulting product is then reacted with carbon disulfide to yield N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. The synthesis method of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been well-established in the literature, and several modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Studies have shown that N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide possesses anti-inflammatory, antioxidant, and antitumor effects. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-7-17-10-13-18(14-11-17)21-20(25)23-22-19(24)15-12-16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYUXIMRNQMKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)
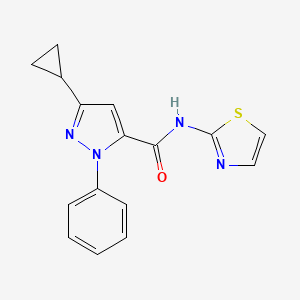
![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
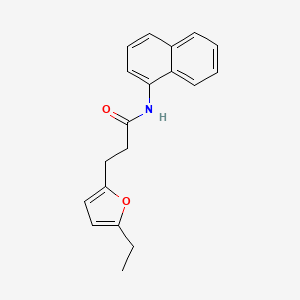
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
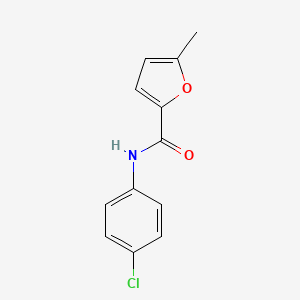
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
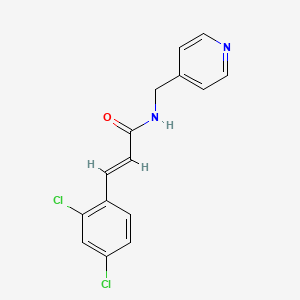

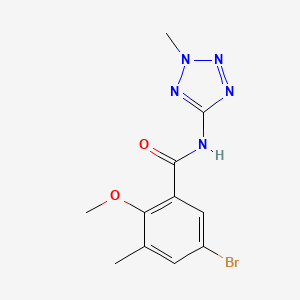
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)